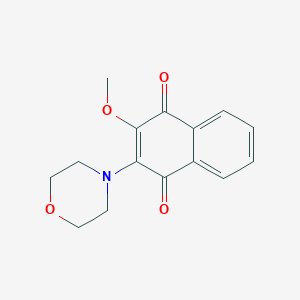

2-Methoxy-3-morpholinonaphthalene-1,4-dione

Description

2-Methoxy-3-morpholinonaphthalene-1,4-dione is a naphthoquinone derivative characterized by a methoxy group at position 2 and a morpholino (tetrahydro-1,4-oxazine) substituent at position 3. The naphthalene-1,4-dione core provides redox activity, while the substituents modulate electronic properties, solubility, and biological interactions. Morpholino groups are known for enhancing solubility due to their polar, cyclic amine structure, distinguishing this compound from chloro-, amino-, or alkyl-substituted analogs .

Properties

IUPAC Name |

2-methoxy-3-morpholin-4-ylnaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-19-15-12(16-6-8-20-9-7-16)13(17)10-4-2-3-5-11(10)14(15)18/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTXIXPBNDXIEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C2=CC=CC=C2C1=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354756 | |

| Record name | 1,4-Naphthalenedione, 2-methoxy-3-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646767 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

128937-74-6 | |

| Record name | 1,4-Naphthalenedione, 2-methoxy-3-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-morpholinonaphthalene-1,4-dione typically involves the reaction of 2-methoxy-1,4-naphthoquinone with morpholine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-morpholinonaphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: The methoxy and morpholine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have their own unique properties and applications .

Scientific Research Applications

2-Methoxy-3-morpholinonaphthalene-1,4-dione has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other naphthoquinone derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methoxy-3-morpholinonaphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can disrupt cellular processes by interfering with electron transport chains, leading to the generation of reactive oxygen species (ROS) and subsequent cell damage. It may also interact with specific enzymes and proteins, altering their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Properties

Naphthalene-1,4-dione derivatives exhibit diverse electronic profiles depending on substituents. Key comparisons include:

Substituent Effects on Dipole Moments

- 2-Methoxy-3-morpholinonaphthalene-1,4-dione: The morpholino group (electron-donating) and methoxy group (moderate electron-withdrawing) create a polarized structure. Inferred dipole moments are higher than chloro- or alkyl-substituted analogs due to morpholine’s nitrogen-oxygen heterocycle .

- 2-Chloro-3-(propylamino)naphthalene-1,4-dione (CAS 22272-27-1): The chloro group (electron-withdrawing) and propylamino (electron-donating) yield moderate polarity. Dipole moments are lower than morpholino analogs, as seen in similar pyran-2,4-dione derivatives (e.g., compound 2b: ~4.5 Debye) .

- 2-Methoxy-8-(7-methoxycoumarin)naphthalene-1,4-dione: The coumarin moiety introduces extended conjugation, increasing dipole moments. However, steric bulk may reduce solubility compared to morpholino derivatives .

Intermolecular Interactions

Hirshfeld surface analyses of related naphthoquinones (e.g., bis-β-enamino-pyran-2,4-diones) reveal that H...H (40–50%), O...H (15–20%), and H...C (10–15%) interactions dominate crystal packing. Morpholino substituents likely enhance O...H interactions due to the oxygen atom, improving crystal stability compared to chloro or alkylamino analogs .

Key Observations :

- Morpholino derivatives typically require multi-step syntheses, whereas one-pot methods (e.g., MgCl₂-catalyzed reactions) are efficient for bulkier substituents .

- Chloro and amino analogs often use nucleophilic displacement, with yields comparable to imidazolidin-2,4-dione syntheses (70–74%) .

Physicochemical Comparison

| Property | 2-Methoxy-3-morpholino | 2-Chloro-3-propylamino | 2-Methoxy-8-coumarin |

|---|---|---|---|

| Solubility | High (polar morpholino) | Moderate | Low (bulky coumarin) |

| Thermal Stability | High (O...H interactions) | Moderate | High |

| Bioavailability | Likely enhanced | Limited | Moderate |

Notes:

- Morpholino derivatives balance polarity and steric effects, optimizing membrane permeability and stability .

- Chloro substituents may confer reactivity (e.g., nucleophilic displacement) but reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.